Sodium 2-chloro-4-phenylphenate
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Overview
Description
Sodium 2-chloro-4-phenylphenate is a chemical compound with the molecular formula C12H8ClNaO. It is also known by other names such as sodium 3-chloro-4-biphenylolate and sodium 2-chloro-4-phenylphenolate . This compound is a sodium salt derivative of 2-chloro-4-phenylphenol and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-phenylphenate typically involves the reaction of 2-chloro-4-phenylphenol with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the phenol to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloro-4-phenylphenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent phenol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
Scientific Research Applications
Sodium 2-chloro-4-phenylphenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloro-4-phenylphenate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Sodium 2-chloro-4-phenylphenolate
- Sodium 3-chloro-4-biphenylolate
- 2-Chloro-4-phenylphenol sodium salt
Comparison: Sodium 2-chloro-4-phenylphenate is unique due to its specific substitution pattern and the presence of the sodium ion. This gives it distinct chemical and physical properties compared to other similar compounds. For example, the presence of the chlorine atom and the phenyl group can influence its reactivity and solubility .
Properties
CAS No. |
31366-97-9 |
---|---|
Molecular Formula |
C12H8ClNaO |
Molecular Weight |
226.63 g/mol |
IUPAC Name |
sodium;2-chloro-4-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
ARCOPJIXLBWKLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[Na+] |
Origin of Product |
United States |
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